molecular formula C12H24N2 B13200536 3-(1-Methylpiperidin-4-yl)azepane

3-(1-Methylpiperidin-4-yl)azepane

Cat. No.: B13200536
M. Wt: 196.33 g/mol
InChI Key: SVVUTDJQXFUWHL-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound that features both a piperidine and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylpiperidine with a suitable azepane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-4-yl)azepane is unique due to its combination of piperidine and azepane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)azepane

InChI

InChI=1S/C12H24N2/c1-14-8-5-11(6-9-14)12-4-2-3-7-13-10-12/h11-13H,2-10H2,1H3

InChI Key

SVVUTDJQXFUWHL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CCCCNC2

Origin of Product

United States

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